molecular formula C17H20 B14228862 2,2',4,5',6-Pentamethyl-1,1'-biphenyl CAS No. 825611-65-2

2,2',4,5',6-Pentamethyl-1,1'-biphenyl

Cat. No.: B14228862
CAS No.: 825611-65-2
M. Wt: 224.34 g/mol
InChI Key: RFZBCMMBPAXLHO-UHFFFAOYSA-N
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Description

2,2’,4,5’,6-Pentamethyl-1,1’-biphenyl is an organic compound belonging to the biphenyl family It is characterized by the presence of five methyl groups attached to the biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’,4,5’,6-Pentamethyl-1,1’-biphenyl typically involves the methylation of biphenyl derivatives. One common method is the Friedel-Crafts alkylation, where biphenyl is treated with methylating agents such as methyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to 50°C.

Industrial Production Methods

Industrial production of 2,2’,4,5’,6-Pentamethyl-1,1’-biphenyl may involve continuous flow reactors to ensure consistent quality and yield. The process is optimized for large-scale production by controlling parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

2,2’,4,5’,6-Pentamethyl-1,1’-biphenyl undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding alcohols.

    Substitution: Electrophilic substitution reactions are common, where the methyl groups can be replaced by other functional groups using reagents like halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (chlorine, bromine) in the presence of a catalyst like iron(III) chloride.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Halogenated biphenyls, nitro biphenyls.

Scientific Research Applications

2,2’,4,5’,6-Pentamethyl-1,1’-biphenyl has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of 2,2’,4,5’,6-Pentamethyl-1,1’-biphenyl involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2,2’,3’,5’,6’-Pentamethyl-1,1’-biphenyl-4-carboxaldehyde
  • 2,2’,4,4’,6,6’-Hexamethyl-1,1’-biphenyl

Uniqueness

2,2’,4,5’,6-Pentamethyl-1,1’-biphenyl is unique due to its specific methylation pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other biphenyl derivatives may not be suitable.

Properties

CAS No.

825611-65-2

Molecular Formula

C17H20

Molecular Weight

224.34 g/mol

IUPAC Name

2-(2,5-dimethylphenyl)-1,3,5-trimethylbenzene

InChI

InChI=1S/C17H20/c1-11-6-7-13(3)16(10-11)17-14(4)8-12(2)9-15(17)5/h6-10H,1-5H3

InChI Key

RFZBCMMBPAXLHO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=C(C=C(C=C2C)C)C

Origin of Product

United States

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